

# Cathepsin C-IN-4 off-target effects and selectivity profiling

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Compound of Interest		
Compound Name:	Cathepsin C-IN-4	
Cat. No.:	B15578397	Get Quote

# **Technical Support Center: Cathepsin C-IN-4**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects and selectivity profile of **Cathepsin C-IN-4**. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate the use of this inhibitor in your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **Cathepsin C-IN-4** and what is its primary target?

A1: Cathepsin C-IN-4, also referred to as compound SF27, is a potent and selective, irreversible inhibitor of Cathepsin C (CatC), a lysosomal cysteine protease.[1][2][3][4][5] Cathepsin C plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3.[6][7] By inhibiting Cathepsin C, Cathepsin C-IN-4 can block the activation of these downstream proteases, making it a valuable tool for studying inflammatory and autoimmune diseases.

Q2: What are the known IC50 values for Cathepsin C-IN-4?

A2: **Cathepsin C-IN-4** has a reported IC50 of 65.6 nM for human Cathepsin C. In cellular assays, it inhibits the human monocytic cell lines THP-1 and U937 with IC50 values of 203.4 nM and 177.6 nM, respectively.[2][3][4][5]







Q3: How selective is **Cathepsin C-IN-4** against other cathepsins?

A3: **Cathepsin C-IN-4** is a highly selective inhibitor. A similar compound from the same chemical series, compound 22, demonstrated high selectivity for Cathepsin C over other related cathepsins such as Cathepsin B, L, and S.[1][4] For detailed quantitative data, please refer to the Selectivity Profile table below.

Q4: Are there any known off-target effects on kinases?

A4: **Cathepsin C-IN-4** was developed from a series of compounds derived from the Epidermal Growth Factor Receptor (EGFR) inhibitor, WZ4002.[1] However, **Cathepsin C-IN-4** and its analogues were optimized to have significantly reduced EGFR inhibitory activity. For instance, a parent compound showed more than a 5000-fold reduction in EGFR inhibition compared to WZ4002.[4]

Q5: My in-cell results with **Cathepsin C-IN-4** are not what I expected based on the biochemical IC50. What could be the issue?

A5: Discrepancies between biochemical and cellular assay results can arise from several factors:

- Cell Permeability: Ensure the inhibitor is effectively penetrating the cell membrane to reach the lysosome where Cathepsin C is primarily located.
- Inhibitor Stability: The compound might be metabolized or degraded within the cellular environment. Consider assessing the stability of Cathepsin C-IN-4 in your specific cell culture conditions.
- Off-Target Effects in Cells: Although highly selective, at higher concentrations, unforeseen off-target effects within the complex cellular environment could influence your results.
- Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the media can impact inhibitor efficacy.

Q6: How can I confirm that Cathepsin C-IN-4 is engaging its target in my cellular experiments?



A6: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement. This method assesses the thermal stability of a protein in the presence and absence of a ligand. Binding of an inhibitor like **Cathepsin C-IN-4** is expected to increase the thermal stability of Cathepsin C.

# **Quantitative Data Summary**

The following tables summarize the inhibitory potency and selectivity of **Cathepsin C-IN-4** and a closely related analogue, compound 22.

Table 1: Inhibitory Potency of Cathepsin C-IN-4

Target	Assay Type	IC50 (nM)
Human Cathepsin C	Biochemical	65.6[2][3][4][5]
THP-1 Cells	Cellular	203.4[2][3][4][5]
U937 Cells	Cellular	177.6[2][3][4][5]

Table 2: Selectivity Profile of a Close Analogue of Cathepsin C-IN-4 (Compound 22)

Target	IC50 (μM)
Cathepsin B	> 10
Cathepsin L	> 10
Cathepsin S	> 10
EGFR	> 10

(Data for compound 22 from the same chemical series as **Cathepsin C-IN-4**, as reported in the primary literature.[4])

# Experimental Protocols Biochemical Assay for Cathepsin C Inhibition

## Troubleshooting & Optimization





This protocol is a general guideline for determining the IC50 of an inhibitor against purified human Cathepsin C.

#### Materials:

- Recombinant Human Cathepsin C
- Assay Buffer: 50 mM MES, pH 6.5, 2.5 mM DTT, 2.5 mM EDTA
- Substrate: H-Gly-Phe-AMC
- Cathepsin C-IN-4 (or other test inhibitor)
- 96-well black microplate
- Fluorescence plate reader

#### Procedure:

- Prepare a stock solution of **Cathepsin C-IN-4** in DMSO.
- Create a serial dilution of the inhibitor in the assay buffer.
- Add 50  $\mu$ L of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
- Add 25 μL of a pre-diluted solution of recombinant human Cathepsin C to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25 μL of the H-Gly-Phe-AMC substrate solution.
- Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.
- Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.



## Cellular Assay for Cathepsin C Inhibition in U937 Cells

This protocol describes a method to assess the inhibitory effect of **Cathepsin C-IN-4** on Cathepsin C activity within a cellular context.

#### Materials:

- U937 cells
- RPMI-1640 medium supplemented with 10% FBS
- Cathepsin C-IN-4
- Cell Lysis Buffer (e.g., RIPA buffer)
- BCA Protein Assay Kit
- Cathepsin C activity assay kit (as described in the biochemical protocol)

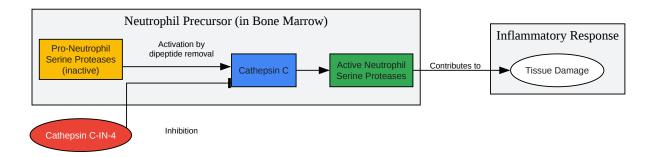
#### Procedure:

- Seed U937 cells in a 6-well plate at a density of 1 x 10<sup>6</sup> cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of Cathepsin C-IN-4 or vehicle (DMSO) for 4 hours.
- Harvest the cells and wash them with ice-cold PBS.
- Lyse the cells in cell lysis buffer on ice for 30 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentration of all samples.
- Measure the Cathepsin C activity in the cell lysates using the biochemical assay protocol described above.



• Calculate the percentage of inhibition relative to the vehicle-treated control and determine the cellular IC50 value.

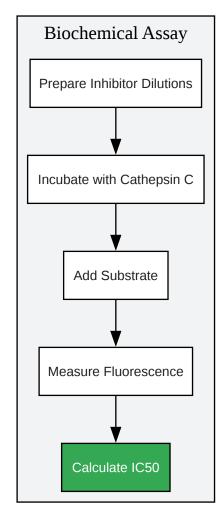
## **Visualizations**

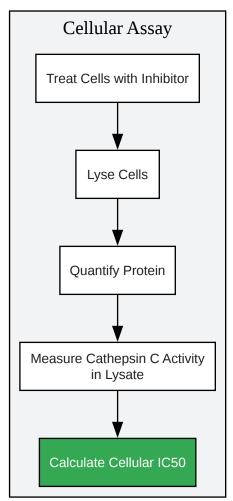


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Cathepsin C activation of neutrophil serine proteases and its inhibition by Cathepsin C-IN-4.







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Workflow for determining the biochemical and cellular IC50 of Cathepsin C-IN-4.

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